

# Physical and chemical properties of Cyclo(Tyr-Leu).

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclo(Tyr-Leu)

Cat. No.: B3029904

[Get Quote](#)

## Cyclo(Tyr-Leu): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical, chemical, and biological properties of the cyclic dipeptide **Cyclo(Tyr-Leu)**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways associated with its biological activities.

## Physicochemical Properties

**Cyclo(Tyr-Leu)**, a 2,5-diketopiperazine, is a heterocyclic organic molecule formed from the condensation of tyrosine and leucine residues. Its rigid cyclic structure imparts significant stability against enzymatic degradation compared to its linear counterparts.

## General and Physical Properties

A summary of the key physical and chemical properties of **Cyclo(Tyr-Leu)** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	276.33 g/mol	[1][2]
CAS Number	82863-65-8	[1]
Appearance	White to off-white solid	[3]
Melting Point	Not explicitly reported in the searched literature.	
Solubility	Soluble in DMSO ( $\geq 16.67$ mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Limited solubility in water.	

## Spectroscopic Data

While specific <sup>1</sup>H and <sup>13</sup>C NMR spectra for Cyclo(L-Tyr-L-Leu) were not found in the provided search results, the structural elucidation of this and related cyclic dipeptides is typically achieved through 1D and 2D NMR techniques.[4] Mass spectrometry data provides valuable information for its identification and structural analysis.

Mass Spectrometry Data:

Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Reference
ESI+	277.1551 ([M+H] <sup>+</sup> )	136.0767, 107.0493, 91.0537	[1]

The fragmentation pattern in ESI-MS/MS typically involves the cleavage of the diketopiperazine ring and the side chains, providing structural information about the constituent amino acids.

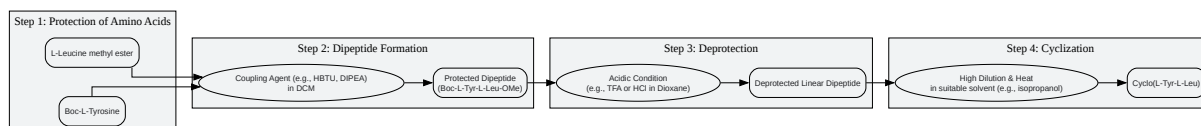
## Experimental Protocols

This section outlines the general methodologies for the synthesis and characterization of **Cyclo(Tyr-Leu)**.

## Synthesis of Cyclo(L-Tyr-L-Leu) via Solution-Phase Synthesis

This protocol describes a general approach for the synthesis of cyclic dipeptides.

Workflow for Solution-Phase Synthesis of Cyclo(L-Tyr-L-Leu)



[Click to download full resolution via product page](#)

Solution-phase synthesis workflow.

Detailed Steps:

- **Protection of Amino Acids:** The amino group of L-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid of L-leucine is protected as a methyl ester.
- **Dipeptide Formation:** The protected amino acids, Boc-L-Tyr-OH and H-L-Leu-OMe, are coupled using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in an anhydrous solvent like dichloromethane (DCM). The reaction progress is monitored by thin-layer chromatography (TLC).<sup>[5]</sup>

- **Purification of Linear Dipeptide:** The resulting protected linear dipeptide (Boc-L-Tyr-L-Leu-OMe) is purified using column chromatography.
- **Deprotection:** The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane. The methyl ester can be saponified using a base like NaOH.
- **Cyclization:** The deprotected linear dipeptide is subjected to cyclization under high dilution conditions in a high-boiling solvent such as isopropanol or toluene, often with heating. This favors intramolecular cyclization over intermolecular polymerization.
- **Purification of **Cyclo(Tyr-Leu)**:** The final product is purified by recrystallization or column chromatography.

## Characterization Methods

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the purified **Cyclo(Tyr-Leu)** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in an NMR tube. The solution should be filtered to remove any particulate matter.[\[6\]](#)[\[7\]](#)
- **Data Acquisition:**  $^1H$  and  $^{13}C$  NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are typically used to confirm the structure and assign all proton and carbon signals.

### Liquid Chromatography-Mass Spectrometry (LC-MS)

- **Sample Preparation:** A stock solution of **Cyclo(Tyr-Leu)** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted to an appropriate concentration (typically in the  $\mu g/mL$  to  $ng/mL$  range) with the mobile phase. The sample should be filtered through a  $0.22\ \mu m$  filter before injection.[\[8\]](#)
- **Data Acquisition:** The sample is analyzed using a reverse-phase C18 column with a gradient elution, for example, using a mobile phase of water and acetonitrile with a modifier like formic acid. Mass spectrometric detection is performed using an electrospray ionization (ESI)

source in positive ion mode. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation data for structural confirmation.

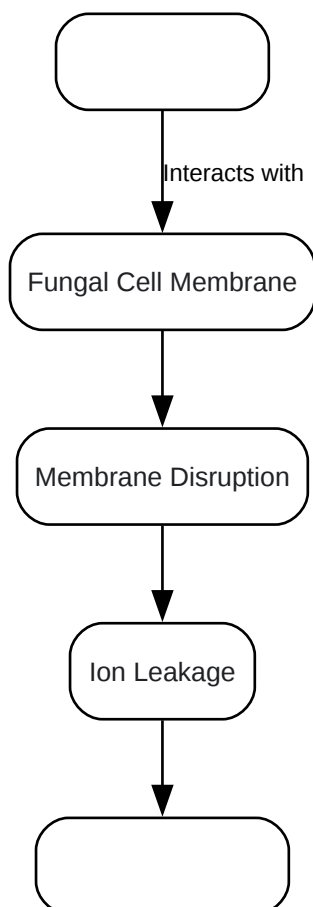
## Biological Activities and Signaling Pathways

**Cyclo(Tyr-Leu)** has been reported to exhibit a range of biological activities, including antifungal, cytotoxic, and anticoagulant effects.

### Antifungal Activity

Cyclic dipeptides, in general, are known to possess antifungal properties. The proposed mechanisms of action often involve the disruption of the fungal cell membrane integrity or the inhibition of enzymes crucial for cell wall synthesis.<sup>[4]</sup> However, a specific signaling pathway for the antifungal activity of **Cyclo(Tyr-Leu)** has not been elucidated in the available literature.

#### Hypothesized Antifungal Mechanism of Action



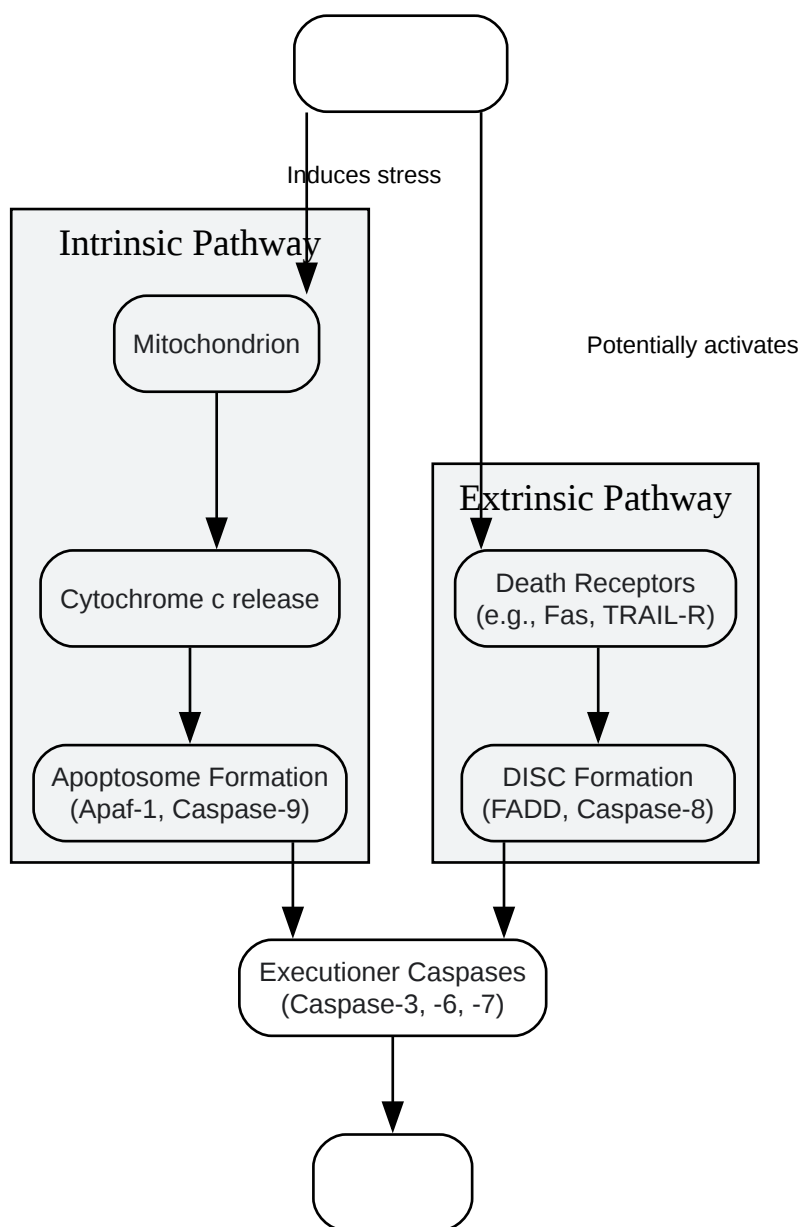
[Click to download full resolution via product page](#)

Hypothesized antifungal mechanism.

## Cytotoxic Activity and Apoptosis Induction

**Cyclo(Tyr-Leu)** has demonstrated cytotoxic effects against certain cancer cell lines. While the precise signaling cascade for **Cyclo(Tyr-Leu)** is not fully detailed, related cyclic dipeptides have been shown to induce apoptosis. This process is often mediated through complex signaling pathways involving the activation of caspases and modulation of pro- and anti-apoptotic proteins.

Generalized Apoptosis Signaling Pathway



[Click to download full resolution via product page](#)

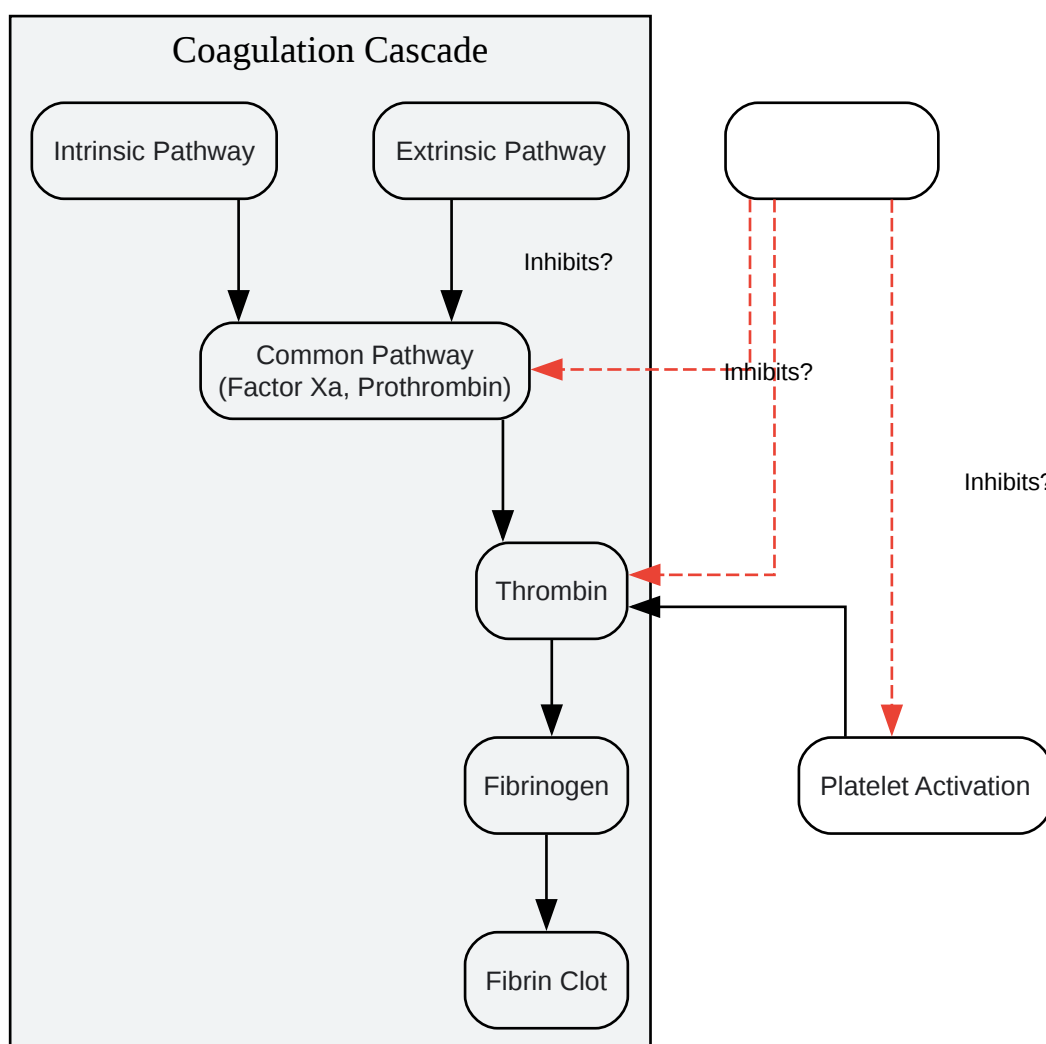
#### Generalized apoptosis pathways.

Studies on other cytotoxic compounds suggest the involvement of pathways like the PI3K/Akt/mTOR and NF- $\kappa$ B signaling, which are critical for cell survival and proliferation. Inhibition of these pathways can lead to apoptosis.[9][10] Further research is needed to determine if **Cyclo(Tyr-Leu)** exerts its cytotoxic effects through modulation of these specific pathways.

## Anticoagulant Activity

**Cyclo(Tyr-Leu)** has been shown to prolong coagulation times, including prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT). This suggests an interference with the coagulation cascade. The coagulation cascade involves a series of enzymatic activations of coagulation factors, culminating in the formation of a fibrin clot. Platelets also play a crucial role in this process.

### Simplified Coagulation Cascade and Potential Interaction Points



[Click to download full resolution via product page](#)

Potential sites of anticoagulant action.



The prolongation of PT, APTT, and TT suggests that **Cyclo(Tyr-Leu)** may inhibit one or more coagulation factors in the common pathway (such as Factor Xa or thrombin) or interfere with fibrinogen conversion to fibrin. It could also potentially interact with platelet receptors involved in coagulation factor binding.[11][12] However, the precise molecular target of **Cyclo(Tyr-Leu)** in the coagulation cascade has not been identified.

## Conclusion

**Cyclo(Tyr-Leu)** is a cyclic dipeptide with interesting and diverse biological activities. While its fundamental physicochemical properties are reasonably well-characterized, further research is required to elucidate the specific details of its spectroscopic characteristics, develop optimized and detailed synthetic protocols, and, most importantly, to unravel the precise molecular mechanisms and signaling pathways underlying its antifungal, cytotoxic, and anticoagulant effects. A deeper understanding of these aspects will be crucial for evaluating its potential as a lead compound in drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclo(Tyr-Leu) | C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub> | CID 572422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclo(D-Tyr-L-Leu) | C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub> | CID 124350923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thno.org [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo(Tyr-Leu) | Antifungal | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]
- 10. Interplay between platelets and coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factor XI interacts with the leucine-rich repeats of glycoprotein Ibalpha on the activated platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of coagulation factor Xa with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Cyclo(Tyr-Leu).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029904#physical-and-chemical-properties-of-cyclo-tyr-leu]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)